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molecular formula C14H6Cl2O4 B072103 6,7-Dichloro-1,4-dihydroxyanthraquinone CAS No. 1225-15-6

6,7-Dichloro-1,4-dihydroxyanthraquinone

Cat. No. B072103
M. Wt: 309.1 g/mol
InChI Key: GWFVWUQOSJGENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05962557

Procedure details

Ten grams (32.35 mmol) of 6,7-dichloro- 1,4-dihydroxyanthraquinone were pulverized with enough NH4OH to make a paste. This was transferred to a 500 mL round bottom (RB) flask, using additional NH4OH to make the reaction mixture 0.13-0.16 M. While stirring, 6.72 grams (38.60 mmol) sodium hydrosulfite were added portionwise over 1.5 hours. Immediately after addition, the mixture was heated slowly to 55° C. on a steam bath, then heated at 55° C. for about 1.5 hours. After cooling to room temperature, the mixture was filtered, washed twice with water, and pulled dry on the funnel for a brief period. The product was dried overnight in a vacuum oven at 55-65° C. FDMS showed a mixture of starting material and product. This mixture was carried on to compound 2 of Table 1.
Quantity
32.35 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.72 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][C:15]=1[Cl:16])[C:12](=[O:17])[C:11]1[C:10]([OH:18])=[CH:9][CH:8]=[C:7]([OH:19])[C:6]=1[C:5]2=[O:20].[NH4+].[OH-].S(S([O-])=O)([O-])=O.[Na+].[Na+]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][C:15]=1[Cl:16])[C:12]([OH:17])=[C:11]1[C:6]([C:7]([OH:19])=[CH:8][CH:9]=[C:10]1[OH:18])=[C:5]2[OH:20] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
32.35 mmol
Type
reactant
Smiles
ClC=1C=C2C(C=3C(=CC=C(C3C(C2=CC1Cl)=O)O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
6.72 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Immediately after addition
TEMPERATURE
Type
TEMPERATURE
Details
heated at 55° C. for about 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
pulled dry on the funnel for a brief period
CUSTOM
Type
CUSTOM
Details
The product was dried overnight in a vacuum oven at 55-65° C
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
a mixture of starting material and product

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(=C3C(=CC=C(C3=C(C2=CC1Cl)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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